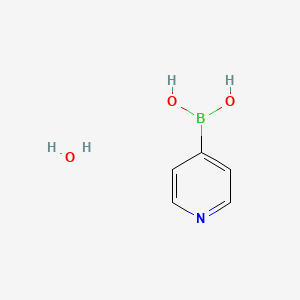

Pyridine-4-boronic acid hydrate

Descripción

Significance of Boronic Acids in Organic Chemistry and Materials Science

Boronic acids, characterized by a carbon-boron bond and two hydroxyl groups (R-B(OH)₂), are a class of organoboranes that have become indispensable in various scientific fields. wikipedia.orginterchim.com Their importance stems from their unique properties, including their role as Lewis acids, enabling them to form reversible covalent complexes with molecules containing diol functionalities, such as sugars and amino acids. wikipedia.orginterchim.comboronmolecular.com This characteristic is fundamental to their application in molecular recognition and the development of sensors. boronmolecular.compharmiweb.com

In organic synthesis, boronic acids are celebrated for their role as key building blocks, most notably in the Suzuki-Miyaura cross-coupling reaction. interchim.comboronmolecular.comsigmaaldrich.com This palladium-catalyzed reaction facilitates the formation of carbon-carbon bonds, a cornerstone of modern synthetic chemistry for creating complex molecules for pharmaceuticals, agrochemicals, and fine chemicals. boronmolecular.com The versatility of boronic acids extends to other significant reactions, including the Chan-Lam and Liebeskind-Srogl couplings, which allow for the formation of carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds. pharmiweb.comsigmaaldrich.com

The influence of boronic acids permeates materials science, where they are utilized to fabricate functional materials with customized properties for electronics, optics, and energy storage. boronmolecular.com Their ability to form dynamic covalent bonds is being explored for applications such as glucose monitoring in diabetes care. pharmiweb.com Furthermore, some boronic acid derivatives have been investigated as flame retardants. taylorandfrancis.com

Unique Attributes of Pyridine-Functionalized Boronic Acids

The incorporation of a pyridine (B92270) ring into a boronic acid structure, as seen in pyridine-functionalized boronic acids, imparts a unique set of properties that expand their utility. The nitrogen atom in the pyridine ring introduces a site for hydrogen bonding and coordination with metal centers, making these compounds valuable in supramolecular chemistry and crystal engineering. chemicalbook.com

Pyridine-4-boronic acid, in particular, can act as a versatile building block, assembling through hydrogen bonding, coordinate covalent bonds, and covalent bonds. chemicalbook.com Depending on the coordination environment, the boron atom can function as a trigonal-planar or tetrahedral node in the construction of supramolecular structures. chemicalbook.com This dual functionality allows for the creation of complex architectures, such as one-dimensional, two-dimensional, and three-dimensional hydrogen-bonded networks. chemicalbook.com

Scope and Importance of Pyridine-4-boronic Acid Hydrate (B1144303) as a Versatile Research Reagent

Pyridine-4-boronic acid hydrate stands out as a crucial reagent in contemporary research due to its wide range of applications. It is extensively used in palladium-catalyzed Suzuki-Miyaura coupling reactions to synthesize complex heterocyclic compounds, some of which exhibit significant biological activity. chemicalbook.comchemicalbook.comlookchem.com These reactions are pivotal in the pharmaceutical industry for producing potential therapeutics, including inhibitors for HIV-1 protease and various protein kinases. lookchem.com

Beyond its role in cross-coupling reactions, this compound also serves as a catalyst for dehydrative condensation reactions, facilitating the formation of amides from carboxylic acids and amines. chemicalbook.comlookchem.com Its derivatives, such as polystyrene-bound 4-pyridineboronic acid, have also been developed as effective catalysts for amidation and esterification reactions. chemicalbook.com In the realm of materials science and sensor technology, pyridine-4-boronic acid has been employed in the development of sensor arrays for detecting and classifying biologically important molecules like glycans. oup.com

The compound's ability to participate in the synthesis of piperidinyl structures, which are important pharmacophores, further underscores its significance. For instance, it is a key intermediate in the synthesis of Ceritinib, a drug used to treat a specific type of non-small cell lung cancer. google.com

Historical Context of Pyridine-4-boronic Acid Synthesis and Application

The synthesis of boronic acids dates back to 1860, when Edward Frankland first prepared ethylboronic acid. wikipedia.orgwiley-vch.de However, the synthesis of pyridylboronic acids, particularly 3- and 4-pyridylboronic acid, was first reported much later in 1965. dur.ac.uk The development of synthetic routes to heterocyclic boronic acids, including those of pyridine, has been a focus of research due to the synthetic challenges they often present. researchgate.net

Early methods for synthesizing pyridine-4-boronic acid involved the reaction of 4-bromopyridine (B75155) with butyllithium (B86547) followed by trimethyl borate (B1201080). chemicalbook.com Over the years, various synthetic strategies have been developed and optimized. Modern techniques often start from 4-bromopyridine hydrochloride, which is treated with an alkyl magnesium lithium reagent and a halogen borane (B79455) reagent to yield the desired product after subsequent hydrolysis. google.comgoogle.com These advancements have made pyridine-4-boronic acid and its derivatives more accessible for their wide-ranging applications in organic synthesis and medicinal chemistry. researchgate.net

Propiedades

IUPAC Name |

pyridin-4-ylboronic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BNO2.H2O/c8-6(9)5-1-3-7-4-2-5;/h1-4,8-9H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYRIWHXERKODLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=NC=C1)(O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60674660 | |

| Record name | Pyridin-4-ylboronic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256355-27-7 | |

| Record name | Pyridin-4-ylboronic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Pyridine 4 Boronic Acid Hydrate

Directed Lithiation-Borylation Strategies

Directed ortho-metalation (DoM) is a powerful strategy for the functionalization of aromatic rings. In the context of pyridine (B92270), this involves the use of a directing metalating group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific C-H bond, followed by quenching with a boron electrophile. clockss.orgznaturforsch.com

Regioselective Metallation and Subsequent Borylation

The regioselectivity of the metalation of the pyridine ring is highly dependent on the nature and position of the directing group. clockss.orgdur.ac.uk For the synthesis of pyridine-4-boronic acid derivatives, a directing group at a position that favors deprotonation at C-4 is required. The choice of the lithiating agent is also critical; hindered bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) are often employed to prevent nucleophilic addition to the pyridine ring, a common side reaction with less hindered organolithium reagents. clockss.org

One-pot procedures combining directed ortho-metalation-borylation with subsequent cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been developed for the efficient synthesis of azabiaryls. medium.com This approach streamlines the synthetic sequence, avoiding the isolation of the often-sensitive boronic acid intermediate.

Influence of Alkyl Magnesium Lithium and Halogen Borane (B79455) Reagents

Recent advancements have introduced the use of alkyl magnesium lithium reagents in the synthesis of pyridine-4-boronic acid. google.com A patented method describes the use of 4-bromopyridine (B75155) hydrochloride as the starting material, which is first neutralized to free 4-bromopyridine. Subsequent treatment with an alkyl magnesium lithium reagent at low temperatures, followed by the addition of a halogen borane reagent, yields a pyridine-4-boron amide intermediate. This intermediate is then hydrolyzed to afford pyridine-4-boronic acid. google.comgoogle.com This method is designed to overcome the instability and polymerization tendency of free 4-bromopyridine and to address the challenges associated with the amphoteric nature of the final product during purification. google.com

The reaction of 2,6-bis(diazaboryl)pyridine with metal alkyls such as MeLi, Et2Zn, and n-Bu2Mg results in the alkylation of one of the boron atoms, forming an anionic pyridine ligand. uni-freiburg.de This reactivity contrasts with the typical 2-alkylation observed with unsubstituted pyridine and MeLi. uni-freiburg.de Furthermore, studies on the reactions of 2,6-bis(α-iminoalkyl)pyridines with organometallic reagents from lithium, magnesium, and zinc have shown that N-alkylation can occur, and in some cases, these products can rearrange to 2-alkylated species. nih.govresearchgate.net

Metal-Halogen Exchange Approaches

The metal-halogen exchange reaction is a fundamental and widely used method for the preparation of aryl and heteroaryl boronic acids. arkat-usa.org It is often considered the most reliable and cost-effective method for large-scale preparations. arkat-usa.org

Strategic Halogenation and Boron Incorporation

This strategy involves the initial synthesis of a halopyridine, typically a bromopyridine or iodopyridine, followed by a metal-halogen exchange reaction with an organolithium or Grignard reagent at low temperatures. arkat-usa.orgchemicalbook.com The resulting organometallic intermediate is then quenched with a trialkyl borate (B1201080), such as trimethyl borate or triisopropyl borate, to form the boronic ester, which is subsequently hydrolyzed to the boronic acid. arkat-usa.orgchemicalbook.comresearchgate.net The choice of halogen is crucial, as iodides and bromides undergo exchange more readily than chlorides and fluorides. arkat-usa.org

For the synthesis of pyridine-4-boronic acid, 4-bromopyridine or 4-iodopyridine (B57791) serves as the starting material. chemicalbook.com The reaction is typically carried out at very low temperatures (e.g., -78 °C or even -110 °C) to minimize side reactions, such as nucleophilic addition of the organolithium reagent to the pyridine ring. dur.ac.ukchemicalbook.com The use of an activating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) can sometimes improve the efficiency of the lithiation. dur.ac.uk

| Starting Material | Reagents | Product | Yield (%) | Ref. |

| 4-Bromopyridine | 1. n-BuLi, THF, -78°C; 2. B(OMe)₃; 3. H₃O⁺ | Pyridine-4-boronic acid | 65 | chemicalbook.com |

| 4-Bromopyridine | 1. iPrMgCl, THF, rt; 2. B(OEt)₂OMe | Diethyl-4-pyridylborane | - | researchgate.net |

| 2,6-Dibromopyridine | 1. n-BuLi; 2. B(OiPr)₃ | 6-Bromo-2-pyridylboronic acid | - | researchgate.net |

Challenges in Isolation and Purification Related to Amphoteric Nature

A significant hurdle in the synthesis of pyridine-4-boronic acid is its isolation and purification. dergipark.org.tr The compound's amphoteric nature, stemming from the basic pyridine nitrogen and the acidic boronic acid group, leads to zwitterion formation and high polarity. google.comdergipark.org.tr This makes extraction from aqueous media difficult and can result in low isolated yields. dergipark.org.trdur.ac.uk Pyridine-4-boronic acid often has poor solubility in common organic solvents like ethyl acetate (B1210297) and tetrahydrofuran, and once precipitated, removal of inorganic salts can be challenging. google.com

To circumvent these issues, boronic acids are frequently converted to and isolated as their ester derivatives, such as pinacol (B44631) esters. thieme-connect.comwiley-vch.de These esters are less polar, more stable, and easier to purify by standard techniques like chromatography. The boronic acid can then be regenerated by hydrolysis if needed. Another strategy involves careful pH adjustment during the aqueous workup to minimize the solubility of the boronic acid. wiley-vch.de

Transition Metal-Catalyzed Borylation Pathways

Transition metal-catalyzed C-H borylation has emerged as a powerful and atom-economical method for synthesizing organoboron compounds. bohrium.comthieme-connect.dethieme-connect.com This approach avoids the need for pre-functionalized starting materials like halopyridines, directly converting a C-H bond to a C-B bond. bohrium.comthieme-connect.de

Iridium-catalyzed reactions have been particularly prominent in this area. thieme-connect.de However, the application of these methods to pyridine derivatives has been challenging due to the coordinating ability of the nitrogen atom, which can deactivate the metal catalyst, and issues with regioselectivity. bohrium.comthieme-connect.de

Recent research has focused on developing strategies to overcome these limitations and achieve high regioselectivity in the borylation of pyridines. thieme-connect.dethieme-connect.com For instance, the use of specific ligands and catalyst systems can direct the borylation to the desired position. Nakao and coworkers developed an Ir/Al bifunctional catalyst system that achieves para-selective C-H borylation of pyridines. thieme-connect.de The Lewis acidic aluminum component is thought to coordinate to the pyridine nitrogen, rendering the ring more electron-deficient and reactive, while steric hindrance from the ligand on the iridium center disfavors reaction at the ortho and meta positions. thieme-connect.de Other research has focused on achieving meta or ortho selectivity through different catalyst designs. thieme-connect.de

While still an area of active development, transition metal-catalyzed C-H borylation holds significant promise for the efficient and selective synthesis of pyridine-4-boronic acid and its derivatives, offering a more direct route compared to traditional methods. arkat-usa.org

| Catalyst System | Selectivity | Substrate Scope | Ref. |

| Ir/Al bifunctional catalyst | para-selective | Benzamides and pyridines | thieme-connect.de |

| Ir-LA bifunctional catalyst | meta-selective | ortho-Functionalized pyridines | thieme-connect.de |

| Yttrocene catalyst | ortho-selective | Pyridines with pinacolborane | bohrium.com |

Palladium-Catalyzed Cross-Coupling for Boronic Ester Formation

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are among the most robust and versatile methods for forming carbon-carbon bonds and are widely adapted for the synthesis of aryl and heteroaryl boronic esters. arkat-usa.orgcore.ac.uk This methodology typically involves the reaction of a halopyridine with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base. arkat-usa.org

The choice of catalyst, ligand, and reaction conditions is critical for achieving high yields and preventing common side reactions. Air-stable palladium catalysts have been developed that show remarkable activity and efficiency in preparing various pyridine boronic esters, including those that are inherently unstable. digitellinc.com Research has demonstrated that a range of halogenated aromatics and heteroaromatics can serve as suitable substrates for these coupling reactions without the need for protecting primary amine groups, which streamlines the synthetic process. nih.gov

For sterically demanding substrates, specialized catalyst systems have been developed. For instance, a system generated from Pd(dba)₂ (tris(dibenzylideneacetone)dipalladium(0)) and tri(o-tolyl)phosphine has proven effective for the coupling of arylboronic acids with alkyl α-bromoacetates at very low catalyst loadings. nih.gov The use of potassium fluoride (B91410) as the base and a phase transfer catalyst like benzyltriethylammonium bromide can further enhance the reaction's effectiveness, particularly for synthesizing sterically hindered derivatives. nih.gov The development of water-soluble N-heterocyclic carbene (NHC)-stabilized palladium complexes also represents a significant advancement, allowing the reaction to be performed under mild conditions in aqueous media. core.ac.uk

| Catalyst System | Substrate Example | Key Features & Findings | Reference |

|---|---|---|---|

| Pd(dba)₂ / tri(o-tolyl)phosphine | Arylboronic acids and alkyl α-bromoacetates | Effective for sterically demanding substrates at low catalyst loadings. | nih.gov |

| Air-stable Palladium catalysts | Halopyridines | Highly active and efficient for synthesizing novel and "unstable" pyridine boronic esters. | digitellinc.com |

| Pd(OAc)₂ / Ligand | Heteroaryl halides with primary amines | Allows coupling without protection/deprotection steps for amine groups. | nih.gov |

| Water-soluble NHC-Pd complex | Organohalides and aryl boronic acids | Enables reaction in water under mild conditions; suitable for biomolecules. | core.ac.uk |

Iridium- and Rhodium-Catalyzed C-H/C-F Borylation

A significant evolution in the synthesis of boronic acids is the direct borylation of C-H bonds, a process that offers greater atom economy by avoiding the pre-functionalization required in traditional cross-coupling (i.e., the use of halopyridines). arkat-usa.org Iridium- and rhodium-based catalysts are at the forefront of this technology, enabling the selective activation and functionalization of C-H and even C-F bonds. arkat-usa.org

Iridium-catalyzed C-H borylation has emerged as a powerful tool for preparing heteroaryl boronates. rsc.org However, the borylation of pyridines can be challenging due to the coordinating effect of the nitrogen lone pair, which can inhibit the catalyst. rsc.org Research has shown that this inhibition can be overcome by introducing a substituent at the C-2 position of the pyridine ring. rsc.org For trifluoromethyl (CF₃)-substituted pyridines, iridium catalysts can install a boronic ester group at various positions, with regioselectivity governed by steric factors. nih.gov These reactions can often be performed neatly (without solvent), and they tolerate a variety of functional groups. nih.gov

Recent developments have introduced novel iridium catalysts with spiro-fluorene-indenoindenyl (SFI) ligands that facilitate nitrogen-directed C-H borylation at or near room temperature. acs.org This approach demonstrates high regioselectivity for C(sp²)–H bonds, influenced by the directing group. acs.org While iridium catalysts are highly effective, rhodium catalysts have also been explored for C-H borylation, though their application to pyridines can be less straightforward compared to their use with other arenes. escholarship.org

| Catalyst Type | Substrate Type | Key Research Finding | Reference |

|---|---|---|---|

| Iridium | CF₃-substituted pyridines | Sterically governed regioselectivity allows access to various pyridylboronic esters; reactions are often solvent-free. | nih.gov |

| Iridium | General pyridines | Catalyst inhibition by the pyridine nitrogen can be overcome by substitution at the C-2 position. | rsc.org |

| SFI-Iridium(cod) | Nitrogen-containing substrates | A spiro-fluorene-indenoindenyl (SFI) ligand enables nitrogen-directed C-H borylation at near room temperature. | acs.org |

| Rhodium | Arenes | Effective for aryl C-H borylation, though application to pyridines can be challenging. | escholarship.org |

Novel Synthetic Routes and Process Optimization

The quest for more efficient, cost-effective, and sustainable methods for synthesizing Pyridine-4-boronic acid hydrate (B1144303) has driven research into novel synthetic routes and process optimization. A key area of innovation lies in the development of more robust and active catalyst systems that can operate under milder conditions or with lower catalyst loadings.

A significant advance towards novel routes is the strategic use of directing groups in C-H activation. By incorporating a specific directing group, it is possible to achieve borylation at a desired position with high selectivity. rsc.org Following the borylation step, this directing group can be functionalized or removed, providing a formal route to ortho-borylation of an otherwise unhindered pyridine ring. rsc.org This strategy opens up new synthetic pathways to previously inaccessible substituted pyridyl boronates. Furthermore, the design of specialized ligands, such as the SFI ligand for iridium catalysts, represents a frontier in creating novel and highly efficient synthetic methodologies by fine-tuning the electronic and steric properties of the catalytic center. acs.org

Chemical Reactivity and Mechanistic Investigations of Pyridine 4 Boronic Acid Hydrate

Fundamental Reaction Pathways of the Boronic Acid Moiety

The reactivity of Pyridine-4-boronic acid is largely dictated by the boronic acid group (-B(OH)₂). This functional group is involved in several key chemical transformations that are fundamental to its utility in synthesis and materials science.

The hydroxyl groups of the boronic acid moiety are susceptible to condensation reactions. chemicalbook.com Under dehydrating conditions, three molecules of a boronic acid can undergo intermolecular condensation to form a stable, six-membered ring structure known as a boroxine (B1236090). chemicalbook.com This process is reversible, with the boroxine reverting to the boronic acid in the presence of water.

Similarly, Pyridine-4-boronic acid readily reacts with alcohols, particularly diols, to form boronic esters. chemicalbook.com This esterification is also a reversible condensation reaction. The stability of the resulting boronic ester is influenced by factors such as the nature of the alcohol and the reaction conditions. For example, the reaction with neopentyl glycol yields Pyridine-4-boronic acid, neopentyl ester. boronmolecular.com This reactivity is crucial for protecting the boronic acid group during certain synthetic steps or for modifying its properties for specific applications.

Table 1: Common Condensation Reactions of the Boronic Acid Moiety

| Reactant | Product Type | General Structure |

|---|---|---|

| 3x Pyridine-4-boronic acid | Boroxine | (B(C₅H₄N)O)₃ |

Pyridine-4-boronic acid is a versatile building block capable of forming both standard covalent bonds and coordinate covalent bonds. chemicalbook.com

Covalent Bonds: The carbon-boron (C-B) bond is a key feature, enabling a wide range of organic transformations. chemicalbook.com Most notably, it is a critical intermediate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where the pyridyl group is transferred to another organic molecule, forming a new carbon-carbon bond. chemicalbook.comambeed.com The C-B bond can also be transformed into C-N, C-O, and C-X (where X is a halogen) bonds, making it a pivotal intermediate in the synthesis of diverse functionalized pyridines. chemicalbook.com

Coordinate Covalent Bonds: A coordinate covalent bond is a two-center, two-electron bond where both electrons are provided by one atom. wikipedia.org This type of bonding is central to Lewis acid-base theory. wikipedia.org In Pyridine-4-boronic acid, two types of coordinate bonds can be observed:

N-B Coordination: The nitrogen atom of the pyridine (B92270) ring can donate its lone pair of electrons to the electron-deficient boron atom of another molecule, leading to the formation of dimeric or polymeric aggregates through intermolecular N→B coordinate bonds. chemicalbook.com

Ligand-Metal Coordination: The pyridine nitrogen can act as a Lewis base, donating its electron pair to a metal center to form coordination complexes. chemicalbook.comwikipedia.org

Once formed, a coordinate covalent bond is often indistinguishable from other covalent bonds within a molecule. quora.com

Role of the Pyridine Nitrogen in Reactivity

Pyridine-4-boronic acid possesses two sites that can participate in acid-base reactions: the Lewis acidic boron center and the basic pyridine nitrogen. This leads to complex equilibria in solution. In aqueous media, the equilibrium between the neutral molecule and a zwitterionic form is significant. rsc.org A ¹¹B NMR study of the related 3-pyridineboronic acid confirmed that the equilibrium shifts toward the zwitterionic form in water, where the pyridine nitrogen is protonated (pyridinium) and the boronic acid is deprotonated (boronate). rsc.org Conversely, in less polar solvents like aqueous dioxane, the neutral molecular form is favored. rsc.org

The pKa values of pyridylboronic acids are assignable to these two functionalities. elsevierpure.com At physiological pH, boronic acids typically exist in their protonated, uncharged trigonal form; however, in aqueous solutions with a pH higher than their pKa, they convert to an anionic, tetrahedral boronate form. nih.gov The presence of the positive charge on the pyridinium (B92312) ring in the zwitterionic form can influence the acidity of the boronic acid moiety and its reactivity in complexation reactions. elsevierpure.com

Table 2: Predominant Forms of Pyridine-4-boronic Acid in Different Solvents

| Solvent | Predominant Form | Description |

|---|---|---|

| Water | Zwitterionic | Pyridinium cation and tetrahedral boronate anion |

The lone pair of electrons on the pyridine nitrogen atom makes it an effective donor for coordination with metal ions. chemicalbook.com This property allows Pyridine-4-boronic acid to act as a ligand in the formation of coordination compounds and metallacycles. chemicalbook.com For instance, self-assembly processes involving pyridyl donors like Pyridine-4-boronic acid and metal ions such as Ag(I) and Au(I) can lead to the formation of well-defined structures like hexagonal metallacycles. chemicalbook.com This coordination ability is fundamental to its role in supramolecular chemistry and materials science.

The boron atom itself is a Lewis acid, capable of accepting a pair of electrons. This Lewis acidity is the basis for its interaction with diols and other nucleophiles. nih.gov While the pyridine nitrogen's coordination to a catalyst metal center is a key step in certain reactions, the intrinsic Lewis acidity of the boronic acid group drives its other fundamental reactions, such as ester formation.

Mechanistic Studies of Specific Organic Transformations

Pyridine-4-boronic acid is a prominent reagent in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming C-C bonds. chemicalbook.com The mechanism of this reaction has been extensively studied and involves a catalytic cycle with a palladium complex.

The generally accepted mechanism proceeds through several key steps:

Oxidative Addition: The active Pd(0) catalyst reacts with an aryl or vinyl halide (R-X), inserting itself into the R-X bond to form a Pd(II) complex.

Transmetalation: This is the crucial step where the organic group is transferred from the boron atom to the palladium center. The boronic acid, typically activated by a base to form a more nucleophilic boronate species, reacts with the Pd(II) complex. The pyridine group from the boronate replaces the halide on the palladium, forming a new Pd(II) complex with two organic substituents. nih.gov

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. nih.gov

A specific example involves the reaction of a pyrazole (B372694) derivative with pyridin-4-ylboronic acid in the presence of a palladium catalyst and a base to form 4-(1-methyl-4-nitro-1H-pyrazol-3-yl)pyridine. ambeed.com

Table 3: Example Conditions for a Suzuki-Miyaura Coupling Reaction

| Parameter | Condition | Reference |

|---|---|---|

| Boronic Acid | Pyridin-4-ylboronic acid | ambeed.com |

| Coupling Partner | Aryl Halide | 3-bromo-1-methyl-4-nitro-1H-pyrazole |

| Catalyst | Pd(dppf)Cl₂·CH₂Cl₂ | ambeed.com |

| Base | Potassium phosphate (B84403) tribasic (K₃PO₄) | ambeed.com |

| Solvent | 1,4-Dioxane and Water | ambeed.com |

This reaction highlights the essential role of the boronic acid as the source of the pyridyl nucleophile, the palladium complex as the catalyst, and the base for the activation of the boronic acid for the transmetalation step.

Kinetics and Mechanisms of Diol Complexation (e.g., with D-Sorbitol)

The reaction between pyridine-4-boronic acid and diols, such as the acyclic sugar alcohol D-sorbitol, has been a subject of detailed kinetic and mechanistic scrutiny. These investigations are crucial for understanding the binding affinities and the factors governing the formation of boronate esters, which is fundamental to their application in sensors and biomaterials. nih.gov

Kinetic measurements of the reaction between 4-pyridinium boronic acid and D-sorbitol in aqueous solutions have revealed that the reaction proceeds in a single step. researchgate.net This involves an intermolecular rate-determining step that leads to the formation of an equilibrium mixture of 2,3-bicoordinate and 2,3,5-tricoordinate complexes, particularly when D-sorbitol is in excess. researchgate.net The generally accepted mechanism for boronic acid-diol complexation involves two primary pathways: one with the neutral boronic acid (RB(OH)₂) and the other with its conjugate base, the boronate ion (RB(OH)₃⁻). researchgate.net Both species are considered reactive towards diols. researchgate.net

The study of structure-reactivity relationships indicates that for unhindered boronic acids, the association constant with D-sorbitol increases as the pKa of the boronic acid decreases. nih.gov This highlights the role of the electronic properties of the boronic acid in the complexation process. The thermodynamic aspects of this binding are well-studied, but kinetic investigations, often employing techniques like stopped-flow methods, provide deeper insights into how quickly these binding equilibria are established. nih.gov While many boronic acid-diol interactions reach equilibrium within minutes, some have been reported to take hours. nih.gov

Below is a table summarizing the key aspects of the reaction between 4-pyridinium boronic acid and D-Sorbitol. researchgate.net

| Feature | Description |

| Reactants | 4-Pyridinium boronic acid [4-HPy⁺B(OH)₂] and D-Sorbitol |

| Reaction Step | Proceeds in a single step |

| Rate-Determining Step | Intermolecular formation of the initial complex |

| Products | An equilibrium mixture of 2,3-bicoordinate and 2,3,5-tricoordinate complexes |

| Condition | Typically studied with D-Sorbitol in excess |

Influence of Buffer Systems on Reaction Rates

The rates of boronic acid-diol complexation reactions are significantly influenced by the composition of the buffer system used. This is because buffer components can interact with the reacting species, namely the boronic acid and the boronate ion. researchgate.net

Phosphate buffers, which are commonly used in biochemical studies, have been shown to interact with boronic acids. researchgate.net Specifically, the reaction rates of 4-pyridinium boronic acid with diols are enhanced by the formation of outer-sphere complexes. researchgate.net These complexes can form between the neutral boronic acid (RB(OH)₂) and the hydrogen phosphate ion (HPO₄²⁻), as well as between the boronate ion (RB(OH)₃⁻) and HPO₄²⁻. researchgate.net This catalytic effect of the buffer components underscores the importance of carefully selecting the buffer system in kinetic studies and in the design of boronic acid-based applications.

The interaction with the buffer can affect the apparent binding constants and reaction kinetics, making it a critical parameter to control and report in experimental studies.

Computational Elucidation of Reaction Mechanisms

Computational quantum chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating the reaction mechanisms of boronic acids with diols at a molecular level. rsc.org These computational models provide insights into the transition states and reaction pathways that are often difficult to probe experimentally. rsc.org

For the reaction of boronic acids with diols, computational studies have been used to calculate the transition states for various proposed mechanisms and to determine the corresponding reaction rates using transition state theory. rsc.org These studies have confirmed that the reaction typically proceeds in two steps, with the first step being the rate-determining step. rsc.org

For instance, DFT calculations have shown that a boronate ion with a less electronegative R-group is a more effective sensor in alkaline conditions, whereas a boronic acid with a highly electronegative R-group performs better in acidic conditions. rsc.org These computational findings provide a rational basis for the design of boronic acid-based sensors with tailored reactivity for specific applications and environments. Although not specific to Pyridine-4-boronic acid hydrate (B1144303), these computational approaches have been applied to various arylboronic acids and provide a framework for understanding its reactivity. researchgate.netrsc.org

The table below outlines the key insights gained from computational studies on boronic acid-diol reactions.

| Computational Finding | Implication |

| Reaction Pathway | Two-step mechanism with the first step being rate-determining. rsc.org |

| Reactivity of Boron Species | Both trigonal boronic acid and tetrahedral boronate ion are reactive; their relative reactivity is influenced by the R-group and pH. rsc.org |

| Influence of Substituents | Electronegativity of the R-group affects the reactivity profile in acidic versus alkaline media. rsc.org |

| Methodology | Density Functional Theory (DFT) at levels like B3LYP/6-31+G(d,p) is used to model transition states in aqueous environments. rsc.org |

Applications of Pyridine 4 Boronic Acid Hydrate in Synthetic Chemistry

As a Reagent in Carbon-Carbon Bond Forming Reactions

Suzuki-Miyaura Cross-Coupling for Biaryl and Heterobiaryl Synthesis

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. Pyridine-4-boronic acid is a key building block in this reaction for the synthesis of biaryl and heterobiaryl structures, which are prevalent in pharmaceuticals and advanced materials. lookchem.comnih.gov This reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of the boronic acid reagents. nih.govnih.gov

The general mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium complex. This cycle consists of three main steps: oxidative addition of the organic halide to a Pd(0) complex, transmetalation of the organoboron compound to the palladium(II) complex, and reductive elimination to form the desired biaryl product and regenerate the Pd(0) catalyst. nih.govnih.gov

Catalytic Systems and Ligand Effects in Palladium-Catalyzed Couplings

The efficiency and selectivity of the Suzuki-Miyaura coupling are highly dependent on the choice of the palladium catalyst and the associated ligands. nih.govorganic-chemistry.org Different ligand systems have been developed to improve the reaction's scope and yield, particularly when dealing with challenging substrates like heteroaryl chlorides. nih.gov

For instance, dialkylbiaryl phosphine (B1218219) ligands have proven to be broadly applicable in palladium-catalyzed cross-coupling reactions, facilitating the coupling of a wide range of substrates, including various heteroaryl systems, often at room temperature and with low catalyst loadings. nih.gov The use of electron-rich and bulky phosphines can enhance the rates of both oxidative addition and reductive elimination steps in the catalytic cycle. nih.gov In some cases, N-heterocyclic carbene (NHC) ligands have been shown to be effective alternatives to phosphines due to their strong σ-donating properties. researchgate.netrsc.org

The selection of the base and solvent system also plays a critical role. Common bases employed include potassium carbonate (K₂CO₃), potassium phosphate (B84403) (K₃PO₄), and cesium carbonate (Cs₂CO₃). nih.govresearchgate.net The choice of base can influence the reaction rate and the suppression of side reactions. researchgate.net

A study on the coupling of 4-pyridineboronic acid derivatives highlighted the challenge of impurity generation from the aryl groups of phosphorus ligands. By optimizing the base and palladium catalyst loading, the formation of these impurities could be suppressed. researchgate.netnih.gov

| Catalyst System | Ligand | Base | Solvent | Substrate Scope | Reference |

| Pd₂(dba)₃ | P(t-Bu)₃ | K₃PO₄ | Dioxane/H₂O | Aryl and vinyl halides | organic-chemistry.org |

| Pd(OAc)₂ | PCy₃ | K₂CO₃ | Toluene | Aryl and vinyl triflates | organic-chemistry.org |

| Pd(dppf)Cl₂ | dppf | K₂CO₃ | MeCN/H₂O | 4-pyridinylboronic acid and 1-bromo-2-fluorobenzene | reddit.com |

| Pd/C | Ligand-free | - | Aqueous media | Aryl bromides and triflates with aryl boronic acids | nih.gov |

| [Rh(cod)(OH)]₂ | (S)-Xyl-P-PHOS | Cs₂CO₃ | - | Asymmetric coupling of pyridine (B92270) boronic acids | nih.gov |

Microwave-Assisted and Ligand-Free Conditions

To enhance reaction rates and efficiency, microwave-assisted Suzuki-Miyaura couplings have been developed. This technique can significantly shorten reaction times and, in some cases, improve yields compared to conventional heating methods. nih.gov Microwave irradiation has been successfully applied to the synthesis of various biaryl and heterobiaryl compounds, including 6-substituted imidazo[1,2-a]pyridines and α-arylenaminones. nih.gov

Furthermore, efforts to develop more sustainable and cost-effective methods have led to the exploration of ligand-free Suzuki-Miyaura couplings. These reactions are often carried out in aqueous media using a heterogeneous catalyst like palladium on carbon (Pd/C). nih.gov Such systems offer the advantages of simplified product purification and the potential for catalyst recycling. nih.gov Studies have shown that aryl bromides and triflates can undergo cross-coupling with aryl boronic acids in excellent yields at room temperature in the absence of any added ligands. nih.gov

| Condition | Catalyst | Base | Solvent | Reaction Time | Key Advantage | Reference |

| Microwave-Assisted | Pd(PPh₃)₄ | Ba(OH)₂ | Dioxane/H₂O | 15 min | Rapid reaction times | nih.gov |

| Microwave-Assisted | Pyridine-Pyrazole/Pd(II) complex | KOH | EtOH/H₂O | - | Use of nontoxic solvent, catalyst recyclability | nih.gov |

| Ligand-Free | Pd/C | - | Aqueous media | - | Mild, efficient, and reusable catalyst | nih.gov |

Synthesis of Complex Heterocyclic Scaffolds

Pyridine-4-boronic acid is an essential building block for the construction of complex heterocyclic scaffolds, which are of significant interest in medicinal chemistry. chemicalbook.comnih.govrsc.org The Suzuki-Miyaura coupling provides a powerful tool for incorporating the pyridine moiety into larger, more complex molecules. chemicalbook.com

For example, it has been used in the synthesis of highly substituted bipyridines and pyrazinopyridines. acs.org The reaction conditions can be tailored to tolerate various functional groups, including primary amines, which are often problematic in other coupling reactions. acs.org Additionally, it has been employed in the synthesis of 7-(3-pyridyl) substituted imidazo[4,5-b]pyridines, which are high-affinity CRF receptor ligands. nih.gov The versatility of the Suzuki-Miyaura coupling allows for the synthesis of a diverse range of heterocyclic structures with potential biological activity. researchgate.net

Other Cross-Coupling Methodologies (e.g., Acylations)

While the Suzuki-Miyaura reaction is the most prominent application, pyridine-4-boronic acid and its derivatives can participate in other types of cross-coupling reactions. For instance, under specific palladium-catalyzed conditions, acyl chlorides can be used as electrophiles to couple with boronic acids, leading to the formation of aryl ketones. mdpi.com This approach has been utilized in the synthesis of key intermediates for pharmaceuticals like ketoprofen (B1673614) and bifonazole. mdpi.com

Recent research has also explored the use of acyl-1,4-dihydropyridines as acylation reagents. These compounds can act as sources of acyl radicals, which can then participate in various C-C bond-forming reactions. mdpi.com

In Organocatalysis and Activation Strategies

Beyond its role as a reagent in metal-catalyzed reactions, pyridine-4-boronic acid and its derivatives are finding applications in organocatalysis. Boronic acids can act as Lewis acid catalysts to activate carbonyl compounds and other functional groups. lookchem.com For example, pyridine-4-boronic acid has been shown to catalyze dehydrative condensation reactions to synthesize amides from carboxylic acids and amines. lookchem.com

Furthermore, the pyridine nitrogen atom can be activated, for example, by N-alkylation to form pyridinium (B92312) salts. These activated species can then undergo nucleophilic addition, providing a route to dihydropyridine (B1217469) structures, which are valuable intermediates for the synthesis of other nitrogen-containing heterocycles. nih.gov Catalyst-controlled regioselective addition of boron-based nucleophiles to these pyridinium salts offers a strategy to control the position of substitution. nih.gov

Catalysis of Dehydration Reactions (e.g., Amidation, Esterification)

Pyridine-4-boronic acid and its derivatives have emerged as effective catalysts for dehydration reactions, which are fundamental processes in organic synthesis for forming key functional groups like amides and esters. These reactions typically involve the removal of a water molecule from a carboxylic acid and an amine or alcohol.

Boronic acids, in general, are known to catalyze direct amidation reactions. researchgate.net Pyridine-4-boronic acid, specifically, can act as a catalyst to promote these dehydrative condensations to produce amides from carboxylic acids and amines. lookchem.com This catalytic approach avoids the need for stoichiometric coupling reagents, which generate significant waste. nih.gov A derivative, polystyrene-bound 4-pyridineboronic acid, has also been shown to be a valuable catalyst for both amidation reactions and the esterification of alpha-hydroxycarboxylic acids. lookchem.com

The mechanism of boronic acid catalysis in amidation is thought to involve the activation of the carboxylic acid. Cooperative catalysis systems, for instance using an arylboronic acid with 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO), have been shown to be highly effective for the dehydrative condensation between carboxylic acids and amines. rsc.org This dual-catalyst system is more effective than using either catalyst individually and shows good chemoselectivity. rsc.org Similarly, borane-pyridine complexes have been demonstrated as efficient liquid catalysts for the direct amidation of a wide range of carboxylic acids and amines, tolerating various functional groups. nih.govnih.gov

Research has also explored the synergy between boric acid (the inorganic parent of boronic acids) and various salts in catalyzing the dehydration of sugars, indicating the broader potential of boron-based acids in promoting these types of transformations. dtu.dk

Table 1: Examples of Pyridine-4-boronic Acid in Catalysis of Dehydration Reactions

| Reaction Type | Catalyst System | Substrates | Key Finding |

| Amidation | Pyridine-4-boronic acid | Carboxylic acids and amines | Acts as a direct catalyst for dehydrative condensation. lookchem.com |

| Amidation & Esterification | Polystyrene-bound 4-pyridineboronic acid | Carboxylic acids, amines, alpha-hydroxycarboxylic acids | Serves as a recyclable catalyst for both reaction types. lookchem.com |

| Amidation | Borane-pyridine complex | Aromatic/aliphatic carboxylic acids and amines | Efficient liquid catalyst (5 mol%) with broad substrate scope. nih.govnih.gov |

| Amidation | Arylboronic acid and DMAPO | Carboxylic acids and amines | Cooperative catalysis shows enhanced reactivity and chemoselectivity. rsc.org |

Activation of Carboxylic Acids and Carbonyl Condensation

The catalytic role of pyridine-4-boronic acid in amidation and esterification is fundamentally linked to its ability to activate carboxylic acids. This activation facilitates the nucleophilic attack by an amine or alcohol, which is otherwise a thermodynamically unfavorable process at moderate temperatures. Boron-based reagents, including boronic acids, are studied extensively for this purpose. nih.gov

The Lewis acidic nature of the boron atom is key to this activation. It can interact with the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack. In some proposed mechanisms, a complex is formed between the boronic acid and the carboxylic acid, which then reacts with the amine or alcohol.

While the primary application discussed in the literature is the formation of amides and esters, the underlying principle of carboxylic acid activation can be extended to other carbonyl condensation reactions. The cooperative catalytic system involving arylboronic acids and DMAPO in amide synthesis is a prime example of enhancing this activation for practical applications, even with less reactive carboxylic acids.

Asymmetric Catalysis with Modified Pyridine-4-boronic Acid Derivatives

While pyridine-4-boronic acid itself is not chiral, its derivatives are instrumental in the field of asymmetric catalysis, where the goal is to synthesize specific enantiomers of a chiral molecule. The pyridine nucleus can be modified to create chiral ligands that, when complexed with a metal catalyst, can induce high levels of enantioselectivity in chemical reactions. nih.gov

However, the use of pyridylboronic acids in asymmetric reactions can be challenging. The Lewis basicity of the pyridine nitrogen can lead to catalyst poisoning, and the π-deficient nature of the ring can result in low reactivity. acs.org Consequently, direct asymmetric pyridylation using unmodified pyridylboronic acids often results in low enantioselectivity. acs.orgchim.it

To overcome these challenges, researchers have developed modified pyridine-boronic acid derivatives and specialized catalytic systems.

Rhodium-Catalyzed Reactions: In rhodium-catalyzed asymmetric conjugate additions to α,β-unsaturated carbonyl compounds, it was found that standard pyridine boronic acids were unsuitable. However, modifying the pyridine ring, for example by introducing a halogen at the 2-position, allowed the reaction to proceed effectively. researchgate.net A bifunctional amide-diene ligand was also found to efficiently promote the rhodium-catalyzed asymmetric pyridylation. acs.org

Palladium-Catalyzed Reactions: Chiral pyridine-hydrazone ligands have been synthesized and used in palladium-catalyzed 1,2-additions of arylboronic acids to cyclic ketimines, affording products with high yields and enantioselectivities. nih.gov Furthermore, an electrochemical method has been developed for the palladium-catalyzed asymmetric allylic 4-pyridinylation using 4-cyano-pyridine as the pyridine source, where a chiral diphosphine palladium complex acts as both the catalyst and an electron transfer mediator. nih.gov

These examples demonstrate that while direct use can be difficult, modified derivatives of pyridine-4-boronic acid are valuable components in the development of sophisticated methods for asymmetric synthesis. chim.it

Table 2: Research Findings in Asymmetric Catalysis with Pyridine Boronic Acids

| Catalytic System | Reaction Type | Substrate Scope | Key Outcome |

| Rhodium / Chiral Diene Ligand | Asymmetric Conjugate Pyridylation | α,β-Unsaturated Carbonyls, Pyridylboronic Acids | A bifunctional amide-diene ligand enables highly enantioselective pyridylation. acs.org |

| Palladium / Chiral Pyridine-Hydrazone Ligand | 1,2-Addition of Arylboronic Acids | Cyclic Ketimines | Novel chiral ligands lead to products in high yields and enantioselectivities. nih.gov |

| Palladium / Chiral Diphosphine Ligand (Electrochemical) | Asymmetric Allylic 4-Pyridinylation | Allylic compounds, 4-Cyano-pyridine | First method for this transformation, achieving high enantiomeric excess (ee) values. nih.gov |

As a Building Block for Advanced Molecular Architectures

Beyond its catalytic applications, pyridine-4-boronic acid hydrate (B1144303) is a fundamental building block in supramolecular chemistry and materials science. lookchem.com The presence of both a boronic acid group, capable of forming covalent bonds (e.g., in Suzuki-Miyaura coupling) and reversible esters, and a pyridyl group, which can coordinate to metals or form hydrogen bonds, makes it a versatile component for constructing complex structures. chemicalbook.com

Construction of Heterocyclic Compounds with Tailored Research Properties

Pyridine-4-boronic acid is widely employed in the synthesis of novel heterocyclic compounds, which are core structures in many pharmaceuticals and functional materials. The most prominent application is its use as a coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. lookchem.com This reaction forms a carbon-carbon bond between the pyridine ring and another aryl or heteroaryl group, providing a powerful method for assembling complex molecular frameworks.

As a nitrogen-containing building block, it is used to construct heterocyclic compounds that may possess specific biological activities. lookchem.com For example, its pinacol (B44631) ester derivative is used in the synthesis of pyridazino[4,5-b]indol-4-ones, which have been investigated as inhibitors of certain kinases. fishersci.ca The ability to easily convert the C-B bond into C-C, C-N, C-O, and C-X bonds makes it a key intermediate in the synthesis of a wide array of substituted pyridines. chemicalbook.com

Incorporation into Macrocyclic and Polymeric Systems

The unique bifunctional nature of pyridine-4-boronic acid allows for its incorporation into large, well-defined molecular architectures such as macrocycles and polymers.

Boronic acids can form reversible covalent bonds, while the pyridyl nitrogen can act as a donor for metal coordination. This dual functionality was utilized in the self-assembly of hexagonal metallacycles with silver(I) and gold(I) centers. chemicalbook.com It has also been used as a building block to construct larger cavitand macrocyclic compounds, which have defined cavities and shapes. chemicalbook.com

Furthermore, N-containing boronic esters derived from compounds like pyridine-4-boronic acid can act as self-complementary "tectons" (building blocks) for the assembly of two-dimensional and three-dimensional molecular networks through hydrogen bonding and other non-covalent interactions. In the field of polymer chemistry, boronic acid-containing polymers are a significant area of research. nih.gov These materials can exhibit stimulus-responsive behavior, as the boronic ester linkage can be sensitive to changes in pH or the presence of diols, making them suitable for applications in drug delivery and sensing.

Supramolecular Chemistry and Crystal Engineering with Pyridine 4 Boronic Acid Hydrate

Hydrogen Bonding Networks and Self-Assembly Phenomena

The self-assembly of pyridine-4-boronic acid hydrate (B1144303) is predominantly governed by a network of hydrogen bonds, leading to the formation of well-defined supramolecular structures. chemicalbook.com

Pyridine-4-boronic acid is capable of forming both homo- and heteromeric synthons through hydrogen bonding. chemicalbook.com The boronic acid groups can form homodimeric associations through O-H···O hydrogen bonds. acs.org Simultaneously, the pyridine (B92270) nitrogen atom can act as a hydrogen bond acceptor, leading to heteromeric interactions with the boronic acid's hydroxyl groups (O-H···N). dergipark.org.trrsc.org These interactions are fundamental to the self-assembly process, directing the arrangement of the molecules into larger aggregates. chemicalbook.com The interplay between these interactions, along with other non-covalent forces like π-π stacking, dictates the final crystal structure. acs.org

Boronic acids can exist in different conformations, such as syn-syn, syn-anti, and anti-anti, which influences their participation in hydrogen bonding networks. dergipark.org.trrsc.org The flexibility of the boronic acid group to act as both a hydrogen bond donor and acceptor contributes to its versatility in forming co-crystals with various molecules. diva-portal.org

In some instances, the incorporation of water molecules allows for the optimization of π-π stacking interactions between the pyridine rings. researchgate.net The analysis of various boronic acid co-crystals has revealed that water can be integral in forming specific hydrogen-bonding patterns with pyridine groups. researchgate.net The hydrate form of pyridine-4-boronic acid is well-documented and its structure highlights the integral role of water in stabilizing the crystal lattice through extensive hydrogen bonding. sigmaaldrich.comnih.gov

Formation of Coordination Complexes and Metal-Organic Frameworks (MOFs)

Beyond its role in forming hydrogen-bonded networks, pyridine-4-boronic acid is a valuable ligand in coordination chemistry for the construction of metal complexes and metal-organic frameworks (MOFs). chemicalbook.com

The pyridine nitrogen atom of pyridine-4-boronic acid serves as an excellent coordination site for a variety of metal ions. chemicalbook.comjscimedcentral.com This allows it to act as a monodentate ligand in the formation of coordination complexes. jscimedcentral.com The boronic acid group, while capable of interacting with metal centers, often participates in hydrogen bonding within the resulting structures. acs.org The coordination of the pyridine moiety to a metal center can influence the electronic properties of the complex. jscimedcentral.com

Pyridine-4-boronic acid has been successfully employed in the synthesis of complexes with various transition metals, including platinum and nickel. acs.orgdergipark.org.trrsc.orguq.edu.au The resulting complexes can exhibit diverse geometries, such as square planar, depending on the metal ion and its oxidation state. jscimedcentral.comdergipark.org.tr

The reaction of pyridine-4-boronic acid with metal salts leads to the formation of a range of metal complexes with interesting structural features.

Platinum Complexes: A series of platinum(II) and platinum(IV) complexes have been synthesized using pyridine-4-boronic acid. acs.orgrsc.orguq.edu.au For example, the reaction with potassium tetrachloroplatinate(II) and hexachloroplatinic(IV) acid hydrate has yielded complexes such as [4-pbaH]2[PtCl4] and cis-[Pt(4-pba)2Cl2]·H2O. acs.org Single-crystal X-ray diffraction studies of these complexes have revealed intricate one-, two-, and three-dimensional hydrogen-bonded networks. acs.org In these structures, the boronic acid groups form hydrogen bonds with chloride ligands and other boronic acid groups, while the protonated pyridine nitrogen forms N-H···Cl interactions. acs.org Cationic platinum(II) complexes of the type Pt(diimine)(pyB)22, where pyB is pyridine-4-boronic acid, have also been prepared and characterized. rsc.orguq.edu.au

Nickel Complexes: A novel nickel(II) complex, [HNC5H4B(OH)(OCH3)-4]2[Ni(S2C2O2)2], was synthesized using a pyridine-4-boronic acid methyl ester derivative. dergipark.org.trdergipark.org.tr In this compound, the nickel(II) ion exhibits a slightly distorted square planar geometry. dergipark.org.trdergipark.org.tr The crystal structure is stabilized by N-H···O, O-H···O, and C-H···O hydrogen bond interactions, which create a three-dimensional network. dergipark.org.trdergipark.org.tr

The table below summarizes key crystallographic data for a representative nickel complex.

| Parameter | Value |

| Compound | [HNC5H4B(OH)(OCH3)-4]2[Ni(S2C2O2)2] |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| Coordination Geometry | Slightly distorted square-plane |

Data sourced from a study on a new pyridine-4-boronic acid methyl ester and Nickel(II) dithiooxalate compound. dergipark.org.tr

Design Principles for Novel Crystalline Materials

The predictable and versatile nature of the interactions involving pyridine-4-boronic acid makes it an excellent component for the rational design of crystalline materials. diva-portal.org By understanding the interplay of hydrogen bonding, coordination chemistry, and the influence of solvent molecules, it is possible to engineer solids with specific network topologies and, consequently, desired physical and chemical properties.

The ability of the boronic acid group to form robust and predictable hydrogen-bonded synthons, combined with the coordinating ability of the pyridine ring, allows for a modular approach to crystal engineering. chemicalbook.com Researchers can select complementary molecules or metal centers to co-crystallize with pyridine-4-boronic acid to target specific supramolecular architectures. This has led to the creation of materials with varied dimensionalities, from one-dimensional chains to complex three-dimensional frameworks. acs.orgdergipark.org.tr The principles of crystal engineering, therefore, enable the strategic construction of new materials with potential applications in areas such as catalysis and materials science. chemicalbook.comlookchem.comchemicalbook.comguidechem.comchemdad.com

Crystal Engineering Strategies Utilizing Pyridine-4-boronic Acid Hydrate

This compound serves as a valuable and versatile building block in the field of crystal engineering, which focuses on designing and synthesizing solid-state structures with desired properties. chemicalbook.comlookchem.com Its utility stems from the presence of the boronic acid group [-B(OH)₂] and the pyridyl nitrogen atom, which are excellent hydrogen bond donors and acceptors, respectively. This dual functionality allows it to form predictable and robust supramolecular synthons, which are reliable structural units formed by intermolecular interactions.

The primary strategy in utilizing pyridine-4-boronic acid involves exploiting its capacity for forming strong hydrogen bonds to construct complex supramolecular architectures. rsc.org The key interactions include the (B)O–H···N hydrogen bond between the boronic acid's hydroxyl groups and the nitrogen atom of a pyridine ring, and the (B)O–H···O hydrogen bond between two boronic acid groups. researchgate.netnsf.gov These interactions guide the assembly of molecules into one-dimensional (1D) chains, two-dimensional (2D) layers, and three-dimensional (3D) networks. chemicalbook.comresearchgate.netresearchgate.net

Co-crystallization is a prominent strategy where pyridine-4-boronic acid is combined with other molecules, known as co-formers, to create multi-component crystals with unique structures and properties. Common co-formers include:

Polycarboxylic Acids: When combined with acids like trimesic acid or pyromellitic acid, pyridine-4-boronic acid can form molecular complexes. researchgate.net In these structures, proton transfer can occur from the carboxylic acid to the pyridine nitrogen, resulting in charge-assisted hydrogen bonds (PyN⁺–H···⁻OOCR), which significantly influence the final architecture. researchgate.net

Bipyridines and other N-donor Ligands: Co-crystallization with molecules like 4,4'-bipyridine (B149096) often involves the formation of (B)O–H···N heterosynthons. researchgate.net Water molecules can play a crucial organizing role in these assemblies, acting as spacers and participating in the hydrogen-bonding network to optimize π-π stacking interactions between aromatic rings. researchgate.netresearchgate.net

The conformation of the boronic acid group, particularly the orientation of the two hydroxyl groups (e.g., syn-syn or syn-anti), is another critical factor that dictates the resulting supramolecular assembly. rsc.orgresearchgate.net Different conformations can lead to different hydrogen-bonding patterns and, consequently, distinct crystalline forms. researchgate.net For instance, the syn-syn conformation has been observed in complexes with certain linear N-donor ligands, while the syn-anti conformation is also common. rsc.org These strategies allow for the rational design of materials with specific network topologies and potential applications in catalysis and materials science. lookchem.com

Table 1: Examples of Supramolecular Assemblies with Pyridine-4-boronic Acid

| Co-former | Resulting Supramolecular Structure | Key Interactions/Synthons | Reference |

|---|---|---|---|

| Pyromellitic Acid | 2D and 3D assemblies | Charge-assisted synthons: –B(OH)₂···⁻OOCR, PyN⁺–H···⁻OOCR | researchgate.net |

| 4,4'-Bipyridine | 1D, 2D, and 3D hydrogen-bonded architectures | (B)O–H···N, (B)O–H···O; water molecules act as spacers | researchgate.net |

| Perchloroplatinate(II) and -(IV) Salts | 1D, 2D, and 3D hydrogen-bonded networks | X-H···Cl₂Pt⁻ (X = C, N⁺), B(OH)₂···Cl₂Pt⁻, B(OH)₂···(HO)₂B | chemicalbook.comacs.org |

| 1,2-Bis(4-pyridyl)ethylene (bpe) | Discrete four-component hydrogen-bonded assemblies | (B)O−H···N hydrogen bonds | nsf.gov |

Investigation of Intermolecular Close Contacts (e.g., Hirshfeld Surface Analysis)

To fully understand the forces governing the assembly of crystals containing this compound, detailed analysis of intermolecular interactions is essential. Hirshfeld surface analysis is a powerful computational tool used for this purpose. It provides a visual and quantitative representation of intermolecular close contacts by mapping them onto a 3D surface around a molecule within a crystal. researchgate.netresearchgate.net

This analysis allows for the decomposition of the crystal packing into specific types of interactions and quantifies their relative contributions. In molecular complexes involving pyridine-4-boronic acid, Hirshfeld analysis reveals the significance of various interactions beyond the primary hydrogen bonds. These include:

Hydrogen Bonds: O···H/H···O and N···H/H···N contacts are visualized as distinct regions on the Hirshfeld surface and their 2D fingerprint plots, confirming the presence and geometry of O–H···O, O–H···N, and C–H···O hydrogen bonds. researchgate.net

π-π Stacking Interactions: These interactions between aromatic rings, which are crucial for stabilizing the crystal structure, are also identifiable through Hirshfeld analysis. researchgate.net

In a study of molecular complexes formed between pyridineboronic acids and polycarboxylic acids, Hirshfeld surface analysis and the associated 2D fingerprint plots were used to examine and compare the intermolecular close contacts in different crystal structures. researchgate.net This method effectively highlighted similarities and differences in the packing environments, providing insights into how molecular aggregation in the solid state is influenced by these subtle forces. researchgate.net Similarly, the analysis of a novel salt, [HNC₅H₄B(OH)₂-4][Pt(CN)₄], utilized Hirshfeld surface analysis to detail its structural properties and intermolecular contacts. researchgate.net

Table 2: Hirshfeld Surface Analysis Data for a Representative Boronic Acid Complex Data based on a molecular complex of 4-cyanophenylboronic acid, illustrating the typical distribution of intermolecular contacts.

| Intermolecular Contact Type | Contribution to Hirshfeld Surface (%) | Description | Reference |

|---|---|---|---|

| H···H | 25.8% | Represents van der Waals forces and non-polar interactions. | researchgate.net |

| O···H / H···O | Significant Contributor | Corresponds to O-H···O and C-H···O hydrogen bonds. | researchgate.net |

| N···H / H···N | Significant Contributor | Corresponds to O-H···N and C-H···N hydrogen bonds. | researchgate.net |

| C···H / H···C | Significant Contributor | Relates to C-H···π interactions. | researchgate.net |

| π···π Interactions | Significant Contributor | Stacking interactions between aromatic rings. | researchgate.net |

Table of Mentioned Compounds

| Compound Name |

|---|

| 4,4'-Bipyridine |

| 4-Cyanophenylboronic acid |

| 1,2-Bis(4-pyridyl)ethylene |

| Perchloroplatinate(II) |

| Perchloroplatinate(IV) |

| Pyridine-4-boronic acid |

| This compound |

| Pyromellitic acid |

| Trimesic acid |

Computational and Theoretical Studies of Pyridine 4 Boronic Acid Hydrate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecular systems. For Pyridine-4-boronic acid hydrate (B1144303), these calculations can elucidate its stable geometric structure, conformational preferences, and the energy associated with these different forms.

Density Functional Theory (DFT) is a widely used computational method for determining the optimized molecular geometry of chemical compounds. This approach calculates the electron density of a system to determine its energy, and through energy minimization, it identifies the most stable three-dimensional arrangement of atoms. For Pyridine-4-boronic acid, DFT calculations, often using functionals like B3LYP, are employed to predict bond lengths, bond angles, and dihedral angles. researchgate.net

The optimization process starts with an initial guess of the molecular structure, which is then iteratively refined to find the lowest energy conformation on the potential energy surface. The results of these calculations for pyridine-boronic acid derivatives are generally in good agreement with experimental data obtained from X-ray crystallography. researchgate.net In a related study on a new compound of Pyridine-4-boronic acid cation, the DFT/B3LYP method was used to investigate the optimum molecular geometry parameters, which were found to be consistent with crystallographic results. researchgate.net

Table 1: Predicted Geometrical Parameters for Pyridine-4-boronic Acid (Illustrative)

| Parameter | Bond/Angle | Predicted Value (DFT) |

|---|---|---|

| Bond Length | B-C | ~1.55 Å |

| B-O | ~1.37 Å | |

| C-N (pyridine) | ~1.34 Å | |

| Bond Angle | C-B-O | ~118° |

| O-B-O | ~124° | |

| Dihedral Angle | C-C-B-O | Varies with conformation |

Note: These are typical values for arylboronic acids and may vary slightly for the specific hydrate.

The boronic acid group, -B(OH)₂, possesses rotational freedom around the C-B bond and within the B(OH)₂ group itself, leading to different conformers. The orientation of the two hydroxyl groups relative to the pyridine (B92270) ring can be described as syn or anti. This gives rise to several possible conformations, such as syn-syn, syn-anti, and anti-anti. researchgate.net

Conformational analysis involves calculating the potential energy surface (PES) by systematically changing key dihedral angles to map out the energy landscape. This reveals the relative energies of different conformers and the energy barriers between them. Studies on similar phenylboronic acids have shown that the syn-anti conformation is often the most stable, though syn-syn conformations are also observed, particularly in hydrated crystal structures where water molecules can stabilize specific arrangements through hydrogen bonding. researchgate.netacs.org The presence of water in Pyridine-4-boronic acid hydrate is expected to play a significant role in determining the preferred conformation in the solid state. acs.org

Molecular Orbital Theory and Electronic Structure

Molecular Orbital (MO) theory describes the electronic structure of molecules in terms of orbitals that extend over the entire molecule. This theory is crucial for understanding a molecule's reactivity and electronic properties.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability and reactivity. irjweb.com

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.comwuxibiology.com For pyridine-boronic acid derivatives, the HOMO is typically located on the aromatic ring system, while the LUMO can be centered on the boronic acid group and the pyridinium (B92312) moiety. uaem.mxmdpi.com In a study of a four-coordinate monoboron complex involving 4-pyridineboronic acid, the HOMO and LUMO energies were calculated to be -5.11 eV and -3.50 eV, respectively, resulting in an energy gap of 1.61 eV. uaem.mxmdpi.com This small gap indicates high reactivity, making it favorable to promote electrons from the HOMO to the LUMO. uaem.mxmdpi.com

Table 2: Frontier Orbital Energies for a 4-Pyridineboronic Acid Complex (Illustrative)

| Orbital | Energy (eV) | Role in Reactivity |

|---|---|---|

| HOMO | -5.11 | Electron Donor |

| LUMO | -3.50 | Electron Acceptor |

| HOMO-LUMO Gap | 1.61 | Indicator of High Reactivity |

Source: Data from a study on a four-coordinate monoboron complex with 4-pyridineboronic acid. uaem.mxmdpi.com

Computational studies can also characterize intramolecular and intermolecular charge transfer. In complexes involving Pyridine-4-boronic acid, protonation or coordination can lead to significant changes in the electronic structure, promoting charge transfer. For instance, the protonation of a pyridine luminophore linked to a boronic acid can induce self-assembly through intermolecular π+-π interactions, resulting in intermolecular charge-transfer type luminescence. researchgate.net This suggests that in the hydrated form, charge transfer can occur between the pyridine ring, the boronic acid group, and the water molecule(s). The HOMO and LUMO distributions are key to understanding this phenomenon; often, the HOMO and LUMO are localized on different parts of the molecule or molecular assembly, facilitating charge transfer upon excitation. uaem.mxmdpi.com

Simulations of Intermolecular Interactions

This compound exists as a solid, and its crystal structure is governed by a network of intermolecular interactions. Computational simulations are invaluable for understanding and quantifying these forces. The boronic acid group is an excellent hydrogen bond donor, while the pyridine nitrogen is a hydrogen bond acceptor. diva-portal.org

Modeling Hydrogen Bonding and π-π Stacking Interactions

Theoretical studies have shown that hydrogen bonding can influence the strength of π-π stacking interactions. rsc.org Calculations, such as those at the MP2-F12 level, have indicated that the presence of hydrogen bonds can lead to a depletion of π-electron density in the aromatic ring. rsc.org This depletion, in turn, can enhance the strength of the π-π stacking interactions between pyridine rings. rsc.org

In the solid state, protonated pyridine-boronic acid dimers can exist, seemingly in defiance of coulombic repulsion. researchgate.netresearchgate.net Electronic structure calculations, such as those using the M06-2x/6-311++G(3df,2pd) method, have been employed to investigate the stability of these cation-cation systems. researchgate.netresearchgate.net These studies reveal that while the charged dimers have positive binding energies in the gas phase, they represent local minima with a significant energy barrier to dissociation. researchgate.net The inclusion of environmental factors, such as solvent effects or the presence of counterions, in the computational models leads to negative binding energies, indicating stabilization. researchgate.net

The interplay of hydrogen bonding and π-π stacking is evident in the crystal structures of various pyridine-4-boronic acid derivatives and their complexes. For instance, in metal complexes involving pyridine-4-boronic acid, a variety of hydrogen bonding synthons are observed, including X-H···Cl2Pt− (where X can be C or N+), B(OH)2···Cl2Pt−, and B(OH)2···(HO)2B. acs.orgacs.org These primary interactions are often supplemented by secondary hydrogen bonds and weak π-π stacking interactions, which further stabilize the crystal lattice. acs.orgacs.org

The following table summarizes key computational findings related to these interactions:

| Interaction Type | Computational Method | Key Finding | Reference |

| Hydrogen Bonding & π-π Stacking | MP2-F12 | Hydrogen bonding can enhance π-π stacking strength by depleting π-electron density. | rsc.org |

| Cation-Cation Dimer Stability | M06-2x/6-311++G(3df,2pd) | Protonated dimers are stable in the solid state due to environmental effects overcoming coulombic repulsion. | researchgate.netresearchgate.net |

| Supramolecular Synthons | X-ray Diffraction Analysis | Multiple hydrogen bonding motifs and π-π stacking contribute to the stability of crystal structures. | acs.orgacs.org |

Prediction of Co-crystal Formation and Lattice Energies

The prediction of co-crystal formation is a significant area of computational chemistry, aiming to design new materials with tailored properties. diva-portal.org For boronic acids, including pyridine-4-boronic acid, their ability to act as both hydrogen bond donors and acceptors makes them versatile building blocks in crystal engineering. diva-portal.org

Computational methods, particularly Density Functional Theory (DFT) with dispersion corrections (like DFT-D3), are employed to predict the likelihood of co-crystal formation and to calculate their lattice energies. diva-portal.org These calculations help in understanding the intermolecular interactions within the co-crystals and provide insights into their stability. diva-portal.org The difference in lattice energies between the co-crystal and the individual components can indicate the thermodynamic driving force for co-crystal formation. mdpi.com

The process of computational co-crystal prediction generally involves:

Generating possible crystal structures for different stoichiometries of the active pharmaceutical ingredient (API) and co-former. mdpi.com

Ranking the generated structures based on their calculated lattice energies to identify the most stable forms. mdpi.com

Analyzing the interaction energies and geometries to understand the forces holding the co-crystal together. mdpi.com

While boronic acids are known to form hydrogen-bonded motifs, the number of theoretical studies dedicated to predicting their co-crystal formation is still limited. diva-portal.org However, the combination of experimental screening with computational modeling has proven to be a powerful strategy for discovering and understanding new co-crystal systems. diva-portal.org

The following table provides an overview of computational approaches for co-crystal prediction:

| Computational Task | Method | Application | Reference |

| Co-crystal Screening | DFT-D3 | Predicting binding energies and stability of potential co-crystals. | diva-portal.org |

| Lattice Energy Calculation | Periodic DFT | Analyzing interaction energies to establish design strategies for new co-crystal materials. | diva-portal.org |

| Crystal Structure Prediction | CSP | Generating and ranking possible crystal structures based on lattice energy minimization. | mdpi.com |

Spectroscopic Parameter Prediction and Validation

Computational methods are also instrumental in predicting and validating the spectroscopic parameters of this compound and its derivatives. Techniques like Density Functional Theory (DFT) are widely used to calculate vibrational frequencies (FT-IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis). researchgate.net

For instance, in the study of related boronic acids, DFT calculations using the B3LYP functional and basis sets like 6-311++G(d,p) have been shown to provide geometric parameters (bond lengths and angles) and vibrational frequencies that are in good agreement with experimental data obtained from X-ray diffraction and spectroscopic measurements. researchgate.net Potential energy surface (PES) scans can be performed to identify the most stable conformers of the molecule, which is crucial for accurate spectroscopic predictions. researchgate.net